molecular formula C18H18F3NO4S2 B2704543 4-(Phenylsulfonyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine CAS No. 1448135-68-9

4-(Phenylsulfonyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine

Cat. No.: B2704543
CAS No.: 1448135-68-9
M. Wt: 433.46
InChI Key: JAJOTHSOQJXMJM-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Again, while specific information on “4-(Phenylsulfonyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine” is not available, related compounds have been studied. For instance, the reactions of 4-[4–chloro-3- (trifluoromethyl)-phenyl]-4-piperidinol (TFMP) took place with a number of halogen substituted molecules in extraordinary yields, due to electronic effects .

Scientific Research Applications

1. Applications in Organic Synthesis

4-(Phenylsulfonyl)piperidines have been investigated for their role in the formation of polycyclic systems and cyclisation processes. Haskins and Knight (2002) explored the use of triflic acid as a catalyst to induce cyclisation of homoallylic sulfonamides, demonstrating the formation of pyrrolidines and homopiperidines over piperidines, even when trapping a tertiary carbocation. This research emphasizes the potential of sulfonamides like 4-(Phenylsulfonyl)piperidine in efficient polycyclic system formations in organic synthesis (Haskins & Knight, 2002).

2. Role in Biological Activity Studies

4-(Phenylsulfonyl)piperidines have also been identified as high-affinity, selective 5-HT(2A) receptor antagonists. Fletcher et al. (2002) indicated the importance of stability towards rat liver microsomes as a predictor of bioavailability, discovering that certain derivatives of 4-(Phenylsulfonyl)piperidine are orally bioavailable and suitable for evaluation in animal models. This demonstrates the compound's significance in the development of receptor antagonists (Fletcher et al., 2002).

3. Inhibitory Activities and Molecular Docking

The inhibitory activities of 4-(Phenylsulfonyl)piperidine derivatives against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) have been explored. Khalid et al. (2014) synthesized a series of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives, demonstrating their potential as inhibitors for AChE and BChE through in vitro screening and molecular docking. Their study highlights the potential therapeutic applications of these compounds in treating diseases associated with cholinesterase inhibition (Khalid et al., 2014).

4. Synthesis and Evaluation of Derivatives

Research by Khalid et al. (2016) focused on the synthesis and evaluation of 1,3,4-Oxadiazole-2-yl-4-(Piperidin-1-ylsulfonyl)Benzyl Sulfide derivatives. These compounds were screened for their butyrylcholinesterase (BChE) enzyme inhibition and subjected to molecular docking studies. The results indicated the potential biological activity of these derivatives, particularly in the context of enzyme inhibition (Khalid et al., 2016).

5. Novel Applications in Medicinal Chemistry

The synthesis of 4-(Phenylsulfonyl)piperidines has been explored for its potential applications in medicinal chemistry. Griffin et al. (2006) developed a methodology involving beta-Piperidinoethylsulfides, leading to the discovery of inhibitors of the cyclin-dependent kinase CDK2. This highlights the potential of 4-(Phenylsulfonyl)piperidine derivatives in developing new therapeutic agents (Griffin et al., 2006).

Future Directions

Trifluoromethylpyridine (TFMP) and its derivatives have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds. The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety. It is expected that many novel applications of TFMP will be discovered in the future .

Properties

IUPAC Name

4-(benzenesulfonyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO4S2/c19-18(20,21)14-5-4-8-17(13-14)28(25,26)22-11-9-16(10-12-22)27(23,24)15-6-2-1-3-7-15/h1-8,13,16H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAJOTHSOQJXMJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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